molecular formula C5H14N4O7S B1668251 L-Canavanine sulfate CAS No. 2219-31-0

L-Canavanine sulfate

Cat. No.: B1668251
CAS No.: 2219-31-0
M. Wt: 274.26 g/mol
InChI Key: MVIPJKVMOKFIEV-DFWYDOINSA-N
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Description

L-Canavanine sulfate: is a naturally occurring non-protein amino acid found in many leguminous plants, including jack bean and lucerne (alfalfa). It is a structural analogue of the amino acid arginine and possesses toxic properties in both animal and plant systems. This compound is known for its ability to be incorporated into proteins by arginyl-tRNA synthetase, leading to the formation of dysfunctional proteins .

Biochemical Analysis

Biochemical Properties

L-Canavanine sulfate is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” . This arginine structural analogue plays a significant role in biochemical reactions .

Cellular Effects

This compound has been shown to inhibit cellular function in a diverse living system . It disrupts polyamine metabolism and formation of reactive nitrogen species including nitric oxide .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into proteins in place of arginine, leading to the formation of non-functional proteins . This results in disruption of the tertiary and/or quaternary interactions essential for establishing the requisite three-dimensional conformation of a given protein .

Temporal Effects in Laboratory Settings

Its impact on protein structure and function suggests potential long-term effects on cellular function .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not fully documented, its toxic properties suggest potential adverse effects at high doses .

Metabolic Pathways

This compound is involved in the disruption of polyamine metabolism . It likely interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Its ability to be incorporated into proteins suggests it may interact with transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its incorporation into proteins. Its effects on protein function suggest it may be directed to specific compartments or organelles where these proteins are active .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Canavanine sulfate can be synthesized from L-canavaninosuccinic acid. The biosynthetic pathway of this compound involves the conversion of L-canavaninosuccinic acid to L-canavanine and fumaric acid in the Krebs-Henseleit ornithine-urea cycle .

Industrial Production Methods: this compound is typically isolated from the seeds of leguminous plants such as jack bean and lucerne. The seeds are processed to extract the compound, which is then purified to obtain this compound .

Properties

CAS No.

2219-31-0

Molecular Formula

C5H14N4O7S

Molecular Weight

274.26 g/mol

IUPAC Name

[(1S)-1-carboxy-3-(diaminomethylideneamino)oxypropyl]azanium;hydrogen sulfate

InChI

InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4)/t3-;/m0./s1

InChI Key

MVIPJKVMOKFIEV-DFWYDOINSA-N

Isomeric SMILES

C(CON=C(N)N)[C@@H](C(=O)O)[NH3+].OS(=O)(=O)[O-]

SMILES

C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O

Canonical SMILES

C(CON=C(N)N)C(C(=O)O)[NH3+].OS(=O)(=O)[O-]

Appearance

Solid powder

Color/Form

Crystals from absolute alcohol

melting_point

184 °C
MP: 172 °C

2219-31-0

physical_description

Solid;  [Merck Index] Powder;  [Sigma-Aldrich MSDS]
Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Very soluble in water
Insoluble in alcohol, ether, benzene

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AI3-52581, Canavanine sulfate, L-Canavanine sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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